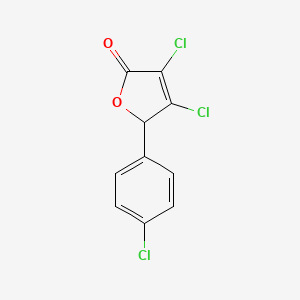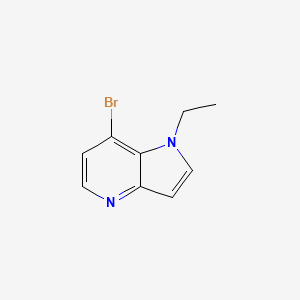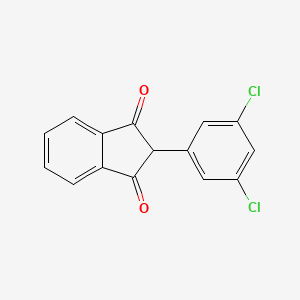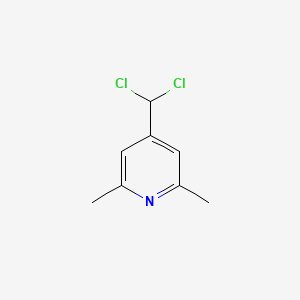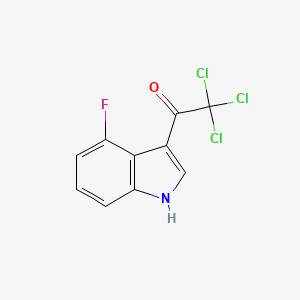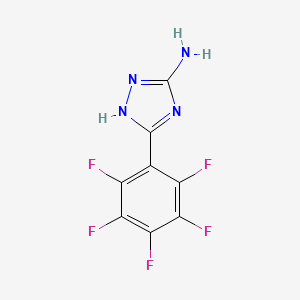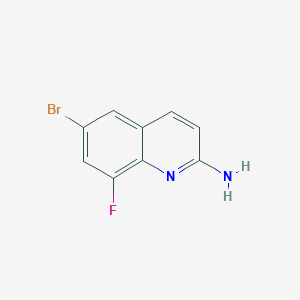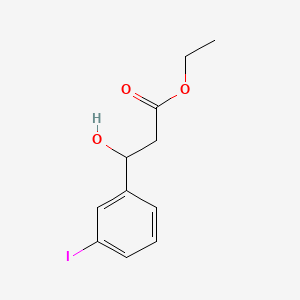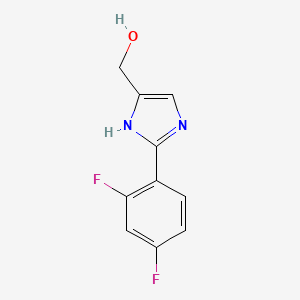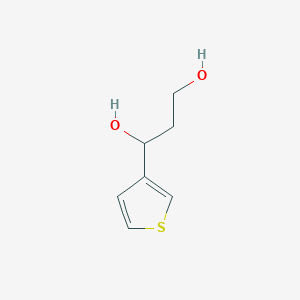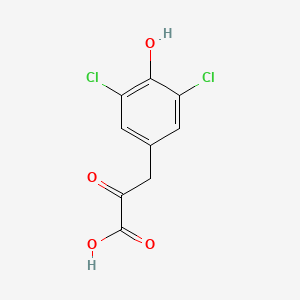
3,5-Dichloro-4-hydroxyphenylpyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-hydroxyphenylpyruvate is a chemical compound with the molecular formula C9H6Cl2O4 It is a derivative of phenylpyruvate, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate typically involves the chlorination of 4-hydroxyphenylpyruvate. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydroxyphenylpyruvate is fed into a reactor along with the chlorinating agent. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-hydroxyphenylpyruvate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: Formation of various substituted phenylpyruvates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-hydroxyphenylpyruvate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-hydroxyphenylpyruvate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the catabolism of tyrosine. The inhibition of HPPD leads to the accumulation of toxic intermediates, which can have therapeutic applications in certain diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylpyruvate: A precursor in the synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate.
3,5-Dibromo-4-hydroxyphenylpyruvate: Similar in structure but with bromine atoms instead of chlorine.
4-Hydroxyphenylpyruvic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13990-05-1 |
|---|---|
Molekularformel |
C9H6Cl2O4 |
Molekulargewicht |
249.04 g/mol |
IUPAC-Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
InChI-Schlüssel |
NPVWMTXVBADMFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


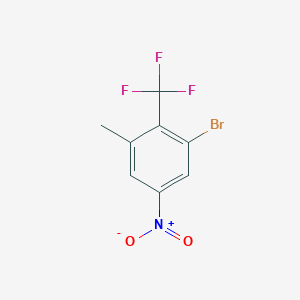
![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)
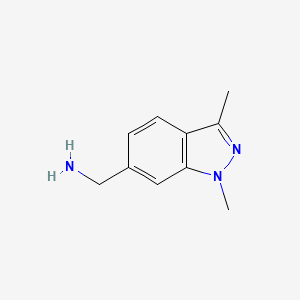
![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
